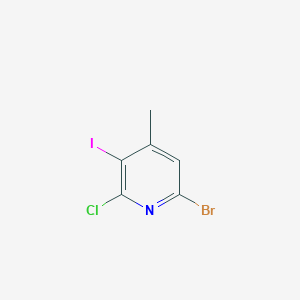

6-Bromo-2-chloro-3-iodo-4-methylpyridine

Description

Properties

IUPAC Name |

6-bromo-2-chloro-3-iodo-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c1-3-2-4(7)10-6(8)5(3)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDMJVIMDFDHNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-iodo-4-methylpyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes halogenation reactions where pyridine is sequentially treated with bromine, chlorine, and iodine under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization and chromatography are employed to obtain high-purity 6-Bromo-2-chloro-3-iodo-4-methylpyridine .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-iodo-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of 6-Bromo-2-chloro-3-iodo-4-methylpyridine with another aromatic compound .

Scientific Research Applications

6-Bromo-2-chloro-3-iodo-4-methylpyridine is utilized in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The specific mechanism of action of 6-Bromo-2-chloro-3-iodo-4-methylpyridine is not well-documented. its reactivity is influenced by the presence of multiple halogen atoms, which can create steric hindrance and affect the electronic properties of the pyridine ring. These factors play a role in the compound’s interactions with other molecules and its behavior in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Reactivity

Target Compound :

- Substituents : Br (C6), Cl (C2), I (C3), CH₃ (C4).

- Reactivity : The iodine atom at C3 is a superior leaving group compared to bromine or chlorine, enabling selective functionalization. The methyl group at C4 introduces steric hindrance, influencing regioselectivity in reactions .

Analog 1 : 6-Bromo-2-chloro-4-iodopyridin-3-amine

- Substituents : Br (C6), Cl (C2), I (C4), NH₂ (C3).

- Key Differences : The iodine is at C4 instead of C3, and an amine group replaces the methyl group. This alters electronic properties, making it more nucleophilic at C3 but less sterically hindered.

- Applications: Used in aminolysis and as a precursor for heterocyclic amines .

Analog 2 : 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine

Molecular Weight and Halogen Content

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Count |

|---|---|---|---|

| 6-Bromo-2-chloro-3-iodo-4-methylpyridine | C₆H₄BrClIN | 332.36 | 3 (Br, Cl, I) |

| 6-Bromo-2-chloro-4-iodopyridin-3-amine | C₅H₃BrClIN₂ | 307.35 | 3 (Br, Cl, I) |

| 2-Bromo-4,5-dichloro-6-iodo-3-methoxy | C₆H₃BrCl₂INO | 382.81 | 4 (Br, 2Cl, I) |

| 3-Bromo-2-chloro-6-(methylthio)pyridine | C₆H₅BrClNS | 238.53 | 2 (Br, Cl) |

Insights :

Commercial Availability and Pricing

| Compound | Catalog Code | Quantity | Price ($) |

|---|---|---|---|

| 6-Bromo-2-chloro-3-iodo-4-methylpyridine | GLPBIO GF26307 | 25 µL | Not listed |

| 6-Bromo-2-chloro-4-iodopyridin-3-amine | HB194-1 | 1 g | 400 |

| 2-Bromo-4,5-dichloro-6-iodo-3-methoxy | HB149-1 | 1 g | 500 |

Notes:

- Analogs like HB194-1 and HB149-1 are bulk-priced, reflecting their utility in industrial-scale synthesis .

Biological Activity

6-Bromo-2-chloro-3-iodo-4-methylpyridine is a halogenated pyridine derivative known for its significant biological activity. With the molecular formula C₆H₄BrClIN and a molecular weight of approximately 253.47 g/mol, this compound exhibits a complex structure that influences its interactions with biological systems. This article delves into its biological activity, mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features three halogen substituents—bromine, chlorine, and iodine—on its pyridine ring, which enhances its reactivity and biological activity. Its solid form at room temperature is sensitive to light and air, necessitating careful storage under inert conditions to maintain stability .

Enzyme Interactions

6-Bromo-2-chloro-3-iodo-4-methylpyridine has been identified as an inhibitor of various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can significantly influence the pharmacokinetics of co-administered drugs, making the compound relevant in drug development and safety assessments.

Study 1: Inhibition of Cytochrome P450 Enzymes

A study highlighted the potential of 6-Bromo-2-chloro-3-iodo-4-methylpyridine as an inhibitor of CYP1A2, demonstrating its ability to alter drug metabolism pathways. The study utilized various concentrations of the compound to assess its inhibitory effects on enzyme activity.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This data suggests a dose-dependent inhibition pattern, indicating the compound's potential utility in modulating drug interactions .

Study 2: Antimicrobial Activity

In a comparative study of halogenated pyridine derivatives, 6-Bromo-2-chloro-3-iodo-4-methylpyridine was evaluated alongside other compounds for antimicrobial efficacy. The results indicated promising activity against several bacterial strains, although specific MIC values for this compound were not detailed.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 6-Bromo-2-chloro-3-iodo-4-methylpyridine | TBD | E. coli |

| 2-Chloro-3-iodo-pyridine | TBD | Staphylococcus aureus |

| 5-Bromo-2-chloro-pyridine | TBD | Bacillus subtilis |

These findings suggest that the compound may possess significant antibacterial properties, warranting further investigation into its therapeutic potential .

While specific mechanisms of action for 6-Bromo-2-chloro-3-iodo-4-methylpyridine remain underexplored, similar compounds have demonstrated interactions with cellular proteins and pathways that influence various biological processes. The presence of multiple halogens is believed to enhance binding affinity to target enzymes and receptors .

Applications

The unique properties of 6-Bromo-2-chloro-3-iodo-4-methylpyridine make it a candidate for applications in:

- Pharmaceuticals : As a potential drug candidate for modulating enzyme activity.

- Agricultural Chemicals : Due to possible antimicrobial properties.

- Chemical Synthesis : As a versatile intermediate in organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.